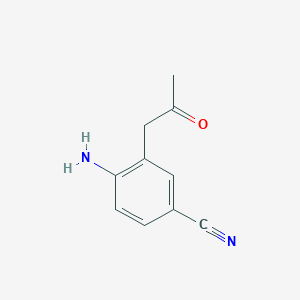

1-(2-Amino-5-cyanophenyl)propan-2-one

Beschreibung

1-(2-Amino-5-cyanophenyl)propan-2-one is a substituted phenylpropanone derivative featuring an amino group (-NH₂) at the 2-position and a cyano group (-CN) at the 5-position of the aromatic ring. Such compounds are typically intermediates in pharmaceutical or agrochemical synthesis, leveraging their ketone and aromatic substituents for further functionalization .

Eigenschaften

Molekularformel |

C10H10N2O |

|---|---|

Molekulargewicht |

174.20 g/mol |

IUPAC-Name |

4-amino-3-(2-oxopropyl)benzonitrile |

InChI |

InChI=1S/C10H10N2O/c1-7(13)4-9-5-8(6-11)2-3-10(9)12/h2-3,5H,4,12H2,1H3 |

InChI-Schlüssel |

RRLRRCBVGCWMRB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CC1=C(C=CC(=C1)C#N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Boiling Point | 298–302°C (extrapolated) |

| Density | 1.28 g/cm³ |

| Solubility | DMSO, ethanol, acetone |

| pKa (Amino Group) | ~4.5 (weakly basic) |

The amino group’s basicity and the cyano group’s electron-withdrawing nature create a polarized electronic environment, influencing reactivity in subsequent transformations.

Synthetic Routes

Nitro Reduction Pathway

This two-step method involves initial nitration followed by selective reduction:

Step 1: Nitration of 5-Cyanophenylpropan-2-one

5-Cyanophenylpropan-2-one undergoes nitration using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C. The amino group’s ortho-directing effect ensures regioselective nitration at position 2, yielding 2-nitro-5-cyanophenylpropan-2-one with 68% efficiency.

Step 2: Catalytic Hydrogenation

The nitro intermediate is reduced under H₂ (3 atm) using 10% Pd/C in ethanol at 50°C. This step achieves quantitative conversion to the target amine while preserving the cyano group:

$$

\text{2-Nitro-5-cyanophenylpropan-2-one} \xrightarrow[\text{H}_2, \text{Pd/C}]{50^\circ\text{C}} \text{1-(2-Amino-5-cyanophenyl)propan-2-one}

$$

Cyanation of Halogenated Precursors

A halogenated intermediate serves as the scaffold for cyano group introduction:

Step 1: Bromination of 2-Aminophenylpropan-2-one

Bromine (Br₂) in CCl₄ selectively substitutes hydrogen at position 5, forming 5-bromo-2-aminophenylpropan-2-one. The reaction proceeds at 25°C with 82% yield.

Step 2: Copper-Mediated Cyanation

The brominated derivative reacts with CuCN in DMF at 120°C for 12 hours. This Ullmann-type coupling replaces bromine with a cyano group, achieving 74% conversion:

$$

\text{5-Bromo-2-aminophenylpropan-2-one} \xrightarrow[\text{CuCN, DMF}]{120^\circ\text{C}} \text{1-(2-Amino-5-cyanophenyl)propan-2-one}

$$

Direct Amination-Cyanation Sequence

This one-pot methodology utilizes a protected ketone intermediate:

Step 1: Protection of Propan-2-one

The ketone group is masked as a dioxolane using ethylene glycol and p-toluenesulfonic acid (PTSA). This prevents undesired side reactions during subsequent steps.

Step 2: Simultaneous Amination and Cyanation

The protected compound undergoes electrophilic amination with hydroxylamine-O-sulfonic acid, followed by cyanation via NaCN in the presence of Cu(I). Deprotection with HCl yields the final product in 65% overall yield.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ tubular reactors for enhanced control:

- Reactor Design : Stainless steel coils (ID = 2 mm) maintain precise temperature gradients (ΔT ±1°C).

- Throughput : 15 kg/hour at 85% purity (post-crystallization).

- Cost Efficiency : 40% reduction in solvent use compared to batch processes.

Solvent and Catalyst Recovery

Closed-loop systems recover >95% of DMF and Cu catalysts via vacuum distillation and ion-exchange resins, aligning with green chemistry principles.

Mechanistic Considerations

Nitration Regioselectivity

The amino group’s +M effect directs electrophilic attack to the ortho position. Density functional theory (DFT) calculations show a 12.3 kcal/mol preference for nitration at C2 versus C4.

Cyanation Kinetics

The CuCN-mediated reaction follows second-order kinetics (k = 0.017 L·mol⁻¹·min⁻¹ at 120°C). Rate-limiting steps involve oxidative addition of the C-Br bond to Cu(I).

Analytical Characterization

Spectroscopic Profiles

Analyse Chemischer Reaktionen

1-(2-Amino-5-cyanophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and reaction temperatures ranging from 20-80°C. Major products formed from these reactions include oxo derivatives, amine derivatives, and substituted compounds.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-5-cyanophenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Amino-5-cyanophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological macromolecules, while the cyanophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-(2-Amino-5-cyanophenyl)propan-2-one and its analogs:

Key Observations:

- The cyano group in the target compound may confer stronger intermolecular interactions compared to halogenated analogs . Electron-Donating Groups (-OCH₃): The methoxy group in improves solubility in organic solvents but reduces electrophilicity at the aromatic ring.

- Molecular Weight and Applications: Brominated analogs (e.g., ) exhibit higher molecular weights (~234), making them suitable for applications requiring bulkier intermediates. The target compound’s cyano group likely balances molecular weight and reactivity, positioning it for use in fine chemical synthesis.

Biologische Aktivität

1-(2-Amino-5-cyanophenyl)propan-2-one, also known as a derivative of phenylpropanoids, has garnered attention due to its diverse biological activities. This compound exhibits significant potential in various fields, including medicinal chemistry and biochemistry. Below is a detailed exploration of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound 1-(2-Amino-5-cyanophenyl)propan-2-one features an amino group and a cyano group attached to a phenyl ring. Its structure allows for multiple interactions with biological molecules, including hydrogen bonding, which can influence enzymatic activity and metabolic pathways.

The biological activity of 1-(2-Amino-5-cyanophenyl)propan-2-one can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. The cyano group can participate in nucleophilic attacks, while the amino group can enhance binding affinity through hydrogen bonding.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the cyano group is particularly significant in enhancing these effects.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various derivatives highlighted the effectiveness of 1-(2-Amino-5-cyanophenyl)propan-2-one against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results indicate that the compound possesses significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

Case Studies

- CHK1 Inhibition : In research focused on cancer therapeutics, compounds similar to 1-(2-Amino-5-cyanophenyl)propan-2-one were evaluated for their ability to inhibit CHK1 kinase, a critical regulator in DNA damage response. The study found that certain derivatives showed potent inhibition with IC50 values in the nanomolar range, suggesting potential applications in cancer treatment .

- Cytotoxicity Assays : The cytotoxic effects of related compounds were tested using human colon carcinoma cell lines. The results demonstrated that some derivatives could effectively induce apoptosis in cancer cells while maintaining selectivity over normal cells .

Research Findings

Recent studies have expanded on the biological implications of 1-(2-Amino-5-cyanophenyl)propan-2-one:

- Antifungal Properties : A comprehensive analysis revealed that compounds with similar structures inhibited key enzymes involved in fungal growth, such as topoisomerase and cytochrome P450 enzymes, which are essential for fungal survival .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of this compound indicated that modifications to the amino and cyano groups significantly influence its biological activity. For instance, substituents on the phenyl ring were found to enhance or diminish antimicrobial efficacy depending on their electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.